molecular formula C14H14FNO B1438263 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine CAS No. 1019474-96-4

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine

Cat. No.: B1438263
CAS No.: 1019474-96-4
M. Wt: 231.26 g/mol
InChI Key: NQRARIZCGBWPGN-UHFFFAOYSA-N
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Scientific Research Applications

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to study protein interactions and enzyme activities.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine is not specified in the available literature. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions for research involving 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine are not explicitly stated in the available literature. Given its use in proteomics research, it may be involved in studies exploring protein structure and function .

Preparation Methods

The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine typically involves the following steps:

Chemical Reactions Analysis

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine can be compared with similar compounds such as:

    1-(4-Phenoxyphenyl)ethan-1-amine: Lacks the fluoro group, which may result in different reactivity and biological activity.

    2-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine: The position of the fluoro group can influence the compound’s properties and interactions.

    1-(3-Fluoro-4-phenyl)ethan-1-amine:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-(3-fluoro-4-phenoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRARIZCGBWPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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